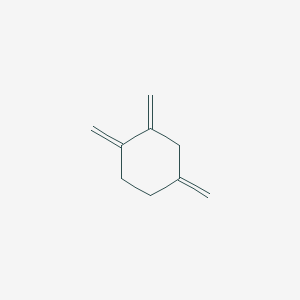

1,2,4-Trimethylidenecyclohexane

Descripción general

Descripción

1, 2, 4-Tris(methylene)cyclohexane, also known as tripropylphosphine, belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1, 2, 4-Tris(methylene)cyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 4-tris(methylene)cyclohexane is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 2, 4-tris(methylene)cyclohexane can be found in fruits. This makes 1, 2, 4-tris(methylene)cyclohexane a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2,4-Trimethylidenecyclohexane serves as an important intermediate in organic synthesis. It is utilized in the synthesis of complex organic molecules and pharmaceuticals due to its ability to undergo various chemical reactions such as:

- Diels-Alder Reactions : The compound can act as a diene or dienophile in cycloaddition reactions.

- Alkylation Reactions : It is used to introduce alkyl groups into other organic compounds.

| Reaction Type | Description | Example |

|---|---|---|

| Diels-Alder | Forms cyclic compounds | Synthesis of cyclohexene derivatives |

| Alkylation | Adds alkyl groups | Synthesis of substituted aromatic compounds |

Material Science

In material science, this compound is investigated for its potential use in:

- Polymer Production : It can be polymerized to create new materials with desirable mechanical properties.

- Additives : Used as a plasticizer or modifier in polymer formulations.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against several bacterial strains.

Case Study 1: Anticancer Applications

A recent study investigated the anticancer effects of modified derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM.

Case Study 2: Polymer Development

In a project focused on developing new polymer materials, researchers synthesized a polymer from this compound through radical polymerization. The resulting material demonstrated enhanced flexibility and thermal stability compared to traditional polymers.

Propiedades

Número CAS |

14296-81-2 |

|---|---|

Fórmula molecular |

C9H12 |

Peso molecular |

120.19 g/mol |

Nombre IUPAC |

1,2,4-trimethylidenecyclohexane |

InChI |

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2 |

Clave InChI |

AMBNQWVPTPHADI-UHFFFAOYSA-N |

SMILES |

C=C1CCC(=C)C(=C)C1 |

SMILES canónico |

C=C1CCC(=C)C(=C)C1 |

Key on ui other cas no. |

14296-81-2 |

Sinónimos |

1,2,4-Tris(methylene)cyclohexane |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.